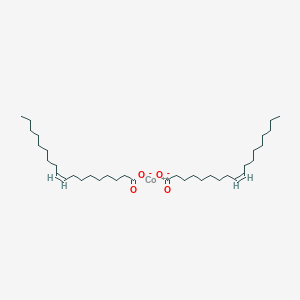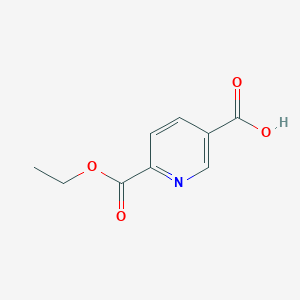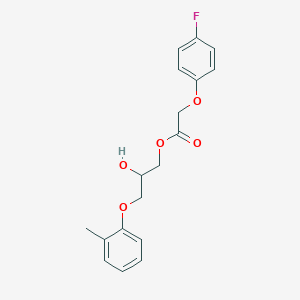
(p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator that has been shown to have immunomodulatory, anti-inflammatory, and neuroprotective effects.
Scientific Research Applications
(p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester has been extensively studied for its potential therapeutic applications. It has been shown to have immunomodulatory effects, which makes it a potential treatment for autoimmune diseases such as multiple sclerosis, psoriasis, and inflammatory bowel disease. (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester has also been shown to have anti-inflammatory effects, which makes it a potential treatment for inflammatory conditions such as asthma and arthritis. In addition, (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester has been shown to have neuroprotective effects, which makes it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism Of Action
(p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester modulates the S1P receptor, which is involved in the regulation of immune cell trafficking. By modulating the S1P receptor, (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester inhibits the egress of lymphocytes from lymphoid organs, which reduces the number of immune cells in the peripheral blood. This leads to a reduction in inflammation and tissue damage in autoimmune and inflammatory conditions. (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester also has neuroprotective effects, which are thought to be mediated by the modulation of S1P receptors in the central nervous system.
Biochemical And Physiological Effects
(p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the number of circulating lymphocytes, which reduces inflammation and tissue damage in autoimmune and inflammatory conditions. (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester has also been shown to reduce the production of pro-inflammatory cytokines, which further reduces inflammation. In addition, (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester has been shown to have neuroprotective effects, which include the promotion of neuronal survival and the inhibition of neuroinflammation.
Advantages And Limitations For Lab Experiments
One of the advantages of using (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester in lab experiments is its specificity for the S1P receptor, which allows for targeted modulation of immune cell trafficking. (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester also has a long half-life, which makes it a convenient tool for long-term studies. However, there are also limitations to using (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester in lab experiments. One limitation is the complex synthesis method, which requires specialized equipment and expertise. Another limitation is the potential for off-target effects, which can complicate the interpretation of results.
Future Directions
There are a number of future directions for research on (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester. One area of research is the development of more specific S1P receptor modulators, which could have fewer off-target effects. Another area of research is the identification of biomarkers that can predict response to (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester treatment, which could improve patient selection and treatment outcomes. In addition, there is ongoing research on the potential use of (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester in the treatment of other conditions, such as cancer and cardiovascular disease.
Synthesis Methods
The synthesis of (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester involves several steps, including the reaction of p-fluorophenol with chloroacetic acid, the reaction of the resulting product with 2-bromoethanol, and the reaction of the resulting product with o-tolyl magnesium bromide. The final product is obtained by esterification with 2,3-epoxypropyl alcohol. The synthesis of (p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester is a complex process that requires specialized equipment and expertise.
properties
CAS RN |
17753-07-0 |
|---|---|
Product Name |
(p-Fluorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester |
Molecular Formula |
C18H19FO5 |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(4-fluorophenoxy)acetate |
InChI |
InChI=1S/C18H19FO5/c1-13-4-2-3-5-17(13)23-10-15(20)11-24-18(21)12-22-16-8-6-14(19)7-9-16/h2-9,15,20H,10-12H2,1H3 |
InChI Key |
QTNBBHNCRGDBQA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(COC(=O)COC2=CC=C(C=C2)F)O |
Canonical SMILES |
CC1=CC=CC=C1OCC(COC(=O)COC2=CC=C(C=C2)F)O |
synonyms |
p-Fluorophenoxyacetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



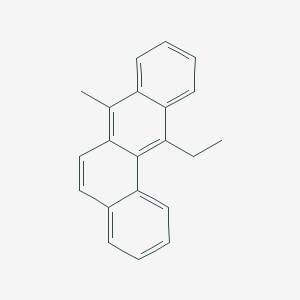

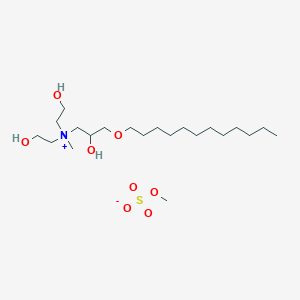
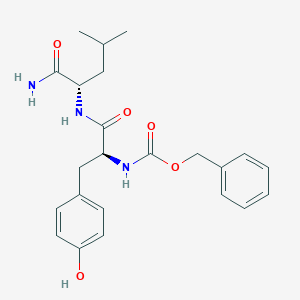
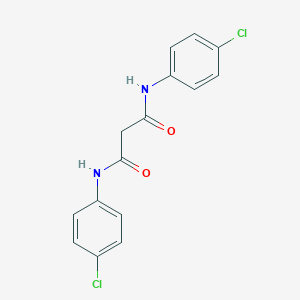

![3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one](/img/structure/B102372.png)
![Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one](/img/structure/B102375.png)
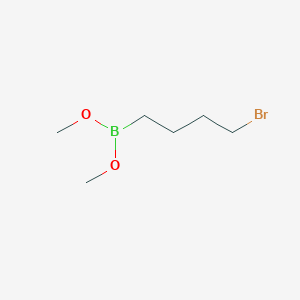
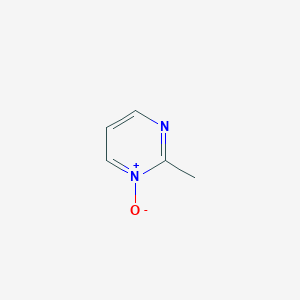
![Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt](/img/structure/B102379.png)
